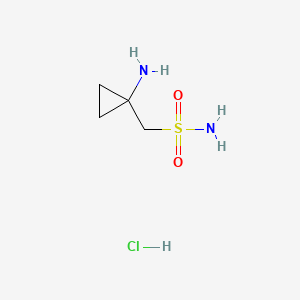![molecular formula C10H18NNaO4S B13471309 Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate is a versatile chemical compound used in various scientific research fields. It offers unique properties that contribute to the development of new materials and pharmaceuticals, making it an indispensable tool for innovative advancements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate typically involves the protection of amines using the tert-butyloxycarbonyl (Boc) group. This process can be carried out under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions: Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the Boc protecting group, which can be selectively cleaved under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids like trifluoroacetic acid and HCl, as well as bases such as sodium hydroxide and DMAP . These reagents facilitate the addition, removal, and transformation of functional groups within the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the removal of the Boc group results in the formation of the corresponding amine .
Aplicaciones Científicas De Investigación
Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate is widely used in scientific research due to its unique properties. It is employed in the development of new materials and pharmaceuticals, contributing to advancements in chemistry, biology, medicine, and industry. The compound’s versatility makes it an essential tool for researchers exploring innovative solutions to complex problems.
Mecanismo De Acción
The mechanism of action of Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate involves the selective cleavage of the Boc protecting group under specific conditions . This process allows for the controlled release of the corresponding amine, which can then participate in various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and desired outcome.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate include other Boc-protected amines and sodium tert-butoxide . These compounds share similar reactivity and applications in organic synthesis and research.
Uniqueness: The uniqueness of this compound lies in its specific structure and properties, which make it particularly suitable for certain applications in scientific research. Its ability to undergo selective reactions and its versatility in various fields highlight its importance as a valuable research tool.
Propiedades
Fórmula molecular |
C10H18NNaO4S |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
sodium;[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]methanesulfinate |
InChI |
InChI=1S/C10H19NO4S.Na/c1-9(2,3)15-8(12)11-6-10(4-5-10)7-16(13)14;/h4-7H2,1-3H3,(H,11,12)(H,13,14);/q;+1/p-1 |
Clave InChI |
VIRVNGGVXUVUQW-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)NCC1(CC1)CS(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


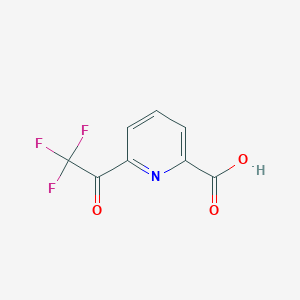
![methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride](/img/structure/B13471235.png)
![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole](/img/structure/B13471249.png)
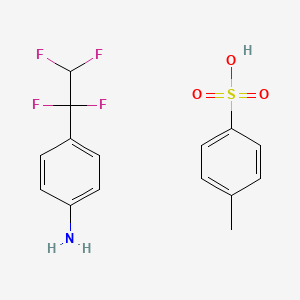

![2-(2-Tert-butoxycarbonyl-2,6-diazaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B13471275.png)
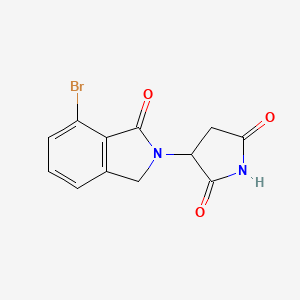
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid](/img/structure/B13471288.png)
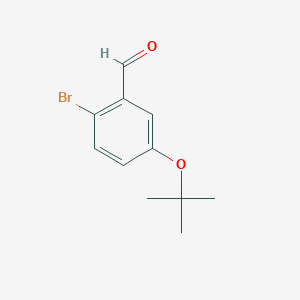

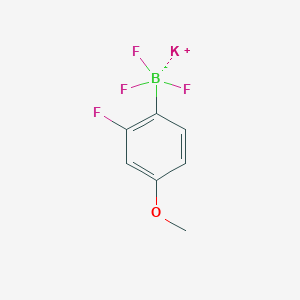
![benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13471308.png)
![5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B13471317.png)
